3-Isopentylpyrrolidine
Overview
Description
3-Isopentylpyrrolidine is a cyclic amine with the molecular formula C9H19N and a molecular weight of 141.25 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 3-isopentylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Generally, drugs work by binding to a receptor, a cellular component, and producing a cellular action . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
This compound likely participates in the biosynthesis of isoprenoids, the most ancient and diverse class of natural products. Two distinct routes of isoprenoid precursor biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway . .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to be beneficial for obtaining the best adme/tox results for drug candidates .
Result of Action
The continuous stimulation of neurons by certain drugs can lead to the death of target invertebrates .
Biochemical Analysis
Biochemical Properties
3-Isopentylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between this compound and these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with proteins such as transporters and receptors, influencing their function and, consequently, cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation of the target molecule, thereby altering its activity . For instance, the interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and degradation must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical or pharmacological outcome. It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism into various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution can significantly impact the efficacy of this compound in various biochemical and pharmacological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopentylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds (mainly aromatic aldehydes) with 3-chloropropylamine . This method typically yields 2-substituted pyrrolidines, including this compound, through a series of steps involving imine formation and subsequent cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Isopentylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Isopentylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler cyclic amine with similar structural features but lacking the isopentyl group.
3-Methylpyrrolidine: Similar to 3-Isopentylpyrrolidine but with a methyl group instead of an isopentyl group.
Uniqueness
This compound is unique due to the presence of the isopentyl group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
3-(3-methylbutyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)3-4-9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDVTFNHQHFKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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